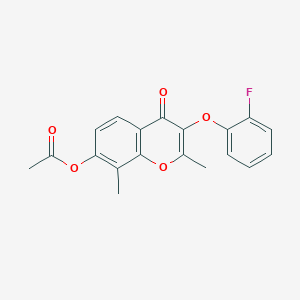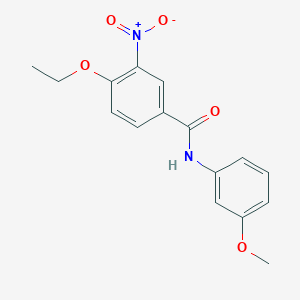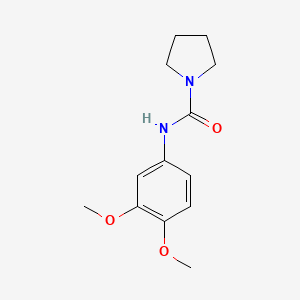
3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of flavonoids and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves its ability to scavenge free radicals and inhibit the activity of various enzymes involved in inflammation and cancer progression. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in various cell types. It has also been found to improve glucose metabolism and lipid profiles in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate in lab experiments include its high potency and selectivity towards various biological targets. Its synthetic nature also allows for the easy modification of its chemical structure to improve its activity and selectivity. However, its limitations include its potential toxicity and lack of clinical data on its safety and efficacy.
Direcciones Futuras
For the research on 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate include the development of more potent and selective analogs for various biological targets. Its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases also warrant further investigation. The use of this compound as a tool for studying various biological processes and pathways also holds promise for future research.
Métodos De Síntesis
The synthesis of 3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the reaction of 2-fluorophenol with 2,8-dimethyl-4H-chromen-4-one in the presence of acetic anhydride and a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
3-(2-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antioxidant, anti-inflammatory, and anticancer activities.
Propiedades
IUPAC Name |
[3-(2-fluorophenoxy)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-10-15(24-12(3)21)9-8-13-17(22)19(11(2)23-18(10)13)25-16-7-5-4-6-14(16)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDHPPXTYFZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)



![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)